

Spectroscopic and Structural Elucidation of Stephalonine N: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Stephalonine N is a complex hasubanan-type alkaloid, a class of natural products known for their intricate molecular architecture and significant biological activities. This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to **Stephalonine N** and its congeners isolated from plants of the Stephania genus. Due to the limited availability of published spectroscopic data for **Stephalonine N** itself, this document leverages data from structurally related hasubanan alkaloids to provide a detailed analytical framework.

Chemical Structure of Stephalonine N

• IUPAC Name: [(1S,8R,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.1⁸,¹¹.0¹,¹⁰.0²,⁷]octadeca-2(7),3,5-trien-13-yl] 3,4-dimethoxybenzoate[1]

CAS Number: 2376321-20-7[1]

Molecular Formula: C₃₀H₃₇NO₉[1]

Molecular Weight: 555.62 g/mol [1]

Mass Spectrometry Data



High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical technique for the characterization of novel alkaloids like **Stephalonine N**. It provides accurate mass measurements essential for determining the elemental composition.

Table 1: HR-ESI-MS Data for Representative Hasubanan Alkaloids from Stephania longa[2][3]

Compound	Molecular Formula	Calculated [M+H]+ (m/z)	Found [M+H]+ (m/z)
Stephalonine Q	C21H27NO5	374.1962	374.1965
Stephalonine R	C20H25NO5	360.1805	360.1809
Stephalonine S	C20H25NO4	344.1856	344.1859

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is indispensable for the complete structure elucidation of complex natural products. The following tables present the ¹H and ¹³C NMR data for Stephalonine Q, a hasubanan alkaloid with a core structure similar to **Stephalonine N**, isolated from Stephania longa. These data serve as a valuable reference for the spectral interpretation of **Stephalonine N**. The spectra were recorded in CDCl₃.

Table 2: ¹H NMR (400 MHz, CDCl₃) Data for Stephalonine Q[2][3]



Position	δн (ppm), mult. (J in Hz)
1	2.85, d (4.4)
2-H	6.75, d (8.2)
3-H	6.82, d (8.2)
5-H	3.20, m
6-Ηα	2.15, m
6-Нβ	1.95, m
7-Ηα	2.30, m
7-Ηβ	2.05, m
8-H	4.15, s
9-H	4.60, d (6.8)
10-H	3.10, d (4.4)
13-Ηα	2.50, m
13-Ηβ	1.80, m
14-H	2.65, m
16-H	6.65, s
N-CH₃	2.45, s
3-OCH₃	3.85, s
4-OCH₃	3.88, s
6-OCH₃	3.90, s

Table 3: ¹³C NMR (100 MHz, CDCl₃) Data for Stephalonine Q[2][3]



Position	δc (ppm)
1	45.2
2	111.8
3	148.5
4	149.0
4a	128.9
5	52.1
6	35.4
7	30.2
8	92.5
9	78.9
10	48.6
11a	125.4
12	132.6
13	42.1
14	55.8
16	110.5
N-CH₃	43.7
3-OCH₃	56.1
4-OCH ₃	56.2
6-OCH₃	60.5

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of hasubanan alkaloids from Stephania species, based on established methodologies.



[3][4][5]

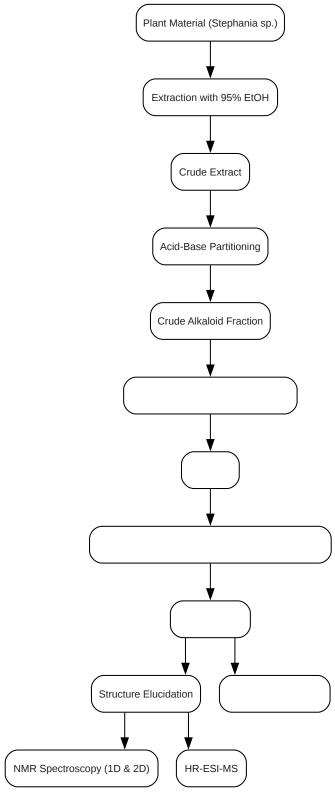
- 1. Extraction and Isolation of Alkaloids
- Plant Material: Dried and powdered plant material (e.g., tubers, whole plant) of the Stephania species is used.
- Extraction: The powdered material is extracted exhaustively with an organic solvent, typically 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and weakly acidic components. The acidic aqueous layer is then basified with a base (e.g., NH₄OH) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.
- Chromatographic Purification: The crude alkaloid fraction is subjected to a series of chromatographic techniques for purification. This typically involves column chromatography over silica gel, followed by further separation using techniques such as Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure alkaloids.
- 2. Spectroscopic Analysis
- Mass Spectrometry: High-resolution mass spectra are acquired on a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Samples are typically dissolved in methanol.
- NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a
 Bruker spectrometer (or equivalent) at frequencies of 400 or 600 MHz for ¹H and 100 or 150
 MHz for ¹³C. Samples are dissolved in deuterated solvents such as chloroform-d (CDCl₃) or
 methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as the internal standard.

Logical Workflow for Alkaloid Discovery

The following diagram illustrates a typical workflow for the isolation and characterization of novel alkaloids from Stephania species.



Workflow for Isolation and Characterization of Stephania Alkaloids



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Caption: A generalized workflow for the isolation, purification, and structural elucidation of alkaloids from Stephania species.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by **Stephalonine N**. However, other hasubanan alkaloids isolated from Stephania species have been reported to exhibit various biological activities, including antineuroinflammatory effects.[4] Further research is required to elucidate the specific biological targets and mechanisms of action for **Stephalonine N**.

Disclaimer: This document is intended for informational purposes for a scientific audience. The spectroscopic data for related compounds are provided as a reference due to the absence of published data for **Stephalonine N**.

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